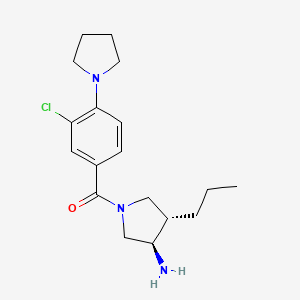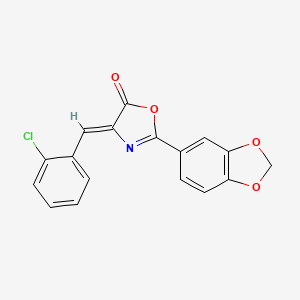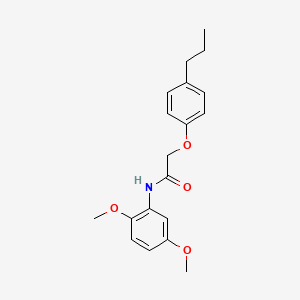![molecular formula C17H16F2N8 B5576627 1-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5576627.png)
1-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H16F2N8 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.14659887 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Binding and Pharmacodynamics
1-(3,4-Difluorophenyl)-5-[(3,5-Dimethyl-1H-Pyrazol-4-Yl)Methyl]-3-(1H-1,2,4-Triazol-1-Ylmethyl)-1H-1,2,4-Triazole has been studied for its receptor occupancy and pharmacodynamic effects in scientific research. It was found that this compound, as a nonpeptide corticotropin-releasing factor 1 (CRF1) antagonist, exhibited significant receptor occupancy in the brain, correlating with its plasma and brain exposure levels. The occupancy was associated with anxiolytic efficacy in behavioral tests, indicating its potential therapeutic application in anxiety disorders. The in vivo and in vitro binding assays underscored its affinity for CRF1 receptors, suggesting a mechanism of action that involves modulation of the CRF1 receptor pathway (Li et al., 2003).
Metabolism and Toxicology
The metabolic pathways and potential toxicological effects of triazole compounds, including this compound, have been a subject of research. Studies have explored how these compounds are metabolized in the human body and their potential toxic effects. For instance, research into other triazole derivatives has provided insights into the metabolic pathways involving aromatic hydroxylation and N-desalkylation, which could be relevant for understanding the metabolism of this compound. The identification of metabolites and their pathways is crucial for assessing the safety profile of these compounds (Maurer & Kleff, 1988).
Environmental and Dietary Exposure Risks
The environmental presence and potential health risks of triazole fungicides, including derivatives like this compound, have been investigated. Research has assessed the dietary exposure to triazoles through food consumption, highlighting the widespread presence of these compounds in various food items. The studies aim to understand the chronic and acute health risks associated with exposure to triazoles, contributing to the development of guidelines and regulations for their safe use in agriculture and food production (Cui et al., 2021).
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N8/c1-10-13(11(2)24-23-10)6-17-22-16(7-26-9-20-8-21-26)25-27(17)12-3-4-14(18)15(19)5-12/h3-5,8-9H,6-7H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVOKHVBGPCOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=NC(=NN2C3=CC(=C(C=C3)F)F)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5576554.png)



![4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]morpholine](/img/structure/B5576576.png)
![N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B5576582.png)
![N-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5576592.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5576599.png)

![({4-ethyl-5-[1-(pyridin-3-ylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5576607.png)


![3-{1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5576637.png)
![2-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5576645.png)
